alpha-L-fucosyl-(1->4)-[beta-D-galactosyl-(1->3)]-N-acetyl-beta-D-glucosaminyl-(1->3)-beta-D-galactosyl-(1->4)-[alpha-L-fucosyl-(1->3)]-N-acetyl-beta-D-glucosaminyl-(1->3)-beta-D-galactosyl-(1->4)-D-glucose
Description
This complex oligosaccharide features a highly branched structure with alternating fucosyl, galactosyl, and N-acetylglucosaminyl residues. Key structural elements include:
- Alpha-L-fucose (Fuc) residues at (1->4) and (1->3) linkages, contributing to antigenic epitopes and lectin-binding specificity.
- Beta-D-galactose (Gal) in (1->3) and (1->4) linkages, forming a backbone with N-acetylglucosamine (GlcNAc).
- A terminal D-glucose (Glc) residue, distinguishing it from blood group antigens or human milk oligosaccharides (HMOs).
Its branched architecture suggests roles in cell-cell recognition, microbial adhesion, or immune modulation, though its exact biological function remains underexplored .
Properties
Molecular Formula |
C52H88N2O39 |
|---|---|
Molecular Weight |
1365.2 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-2-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C52H88N2O39/c1-11-23(63)28(68)33(73)48(79-11)88-39-19(9-59)85-47(22(54-14(4)62)42(39)91-50-35(75)30(70)25(65)15(5-55)82-50)93-44-27(67)17(7-57)84-52(37(44)77)89-40-20(10-60)86-46(21(53-13(3)61)41(40)90-49-34(74)29(69)24(64)12(2)80-49)92-43-26(66)16(6-56)83-51(36(43)76)87-38-18(8-58)81-45(78)32(72)31(38)71/h11-12,15-52,55-60,63-78H,5-10H2,1-4H3,(H,53,61)(H,54,62)/t11-,12-,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25-,26-,27-,28+,29+,30-,31+,32+,33-,34-,35+,36+,37+,38+,39+,40+,41+,42+,43-,44-,45?,46-,47-,48-,49-,50-,51-,52-/m0/s1 |
InChI Key |
HJMBQVKZIAVXPZ-OMAMDIHNSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O[C@H]6[C@H]([C@@H]([C@@H]([C@@H](O6)C)O)O)O)NC(=O)C)O[C@H]7[C@H]([C@H](O[C@H]([C@@H]7O)O[C@@H]8[C@H](OC([C@@H]([C@H]8O)O)O)CO)CO)O)CO)CO)O)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC4C(C(OC(C4O)OC5C(OC(C(C5OC6C(C(C(C(O6)C)O)O)O)NC(=O)C)OC7C(C(OC(C7O)OC8C(OC(C(C8O)O)O)CO)CO)O)CO)CO)O)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Structural Overview Relevant to Preparation
The compound is a branched amino octasaccharide containing:
- Alpha-L-fucosyl residues linked (1->3) and (1->4) to N-acetyl-beta-D-glucosaminyl and beta-D-galactosyl units
- Beta-D-galactosyl-(1->4)-D-glucose core
- Multiple N-acetyl-beta-D-glucosaminyl branches
Its complexity demands precise regio- and stereoselective glycosylation steps in synthesis.
Preparation Methods
Enzymatic Synthesis
Use of Specific Glycosyltransferases
The most efficient and selective method to prepare such complex oligosaccharides is enzymatic synthesis using glycosyltransferases, particularly fucosyltransferases and galactosyltransferases.
4-galactosyl-N-acetylglucosaminide 3-α-L-fucosyltransferase (EC 2.4.1.152) catalyzes the transfer of fucose from GDP-β-L-fucose to β-D-galactosyl-(1→4)-N-acetyl-D-glucosaminyl residues, forming the α-L-fucosyl-(1→3) linkage on the N-acetylglucosamine moiety. This enzyme is critical for introducing the α-L-fucosyl-(1→3) branches found in the target compound.
Sequential action of galactosyltransferases adds β-D-galactosyl residues at specific positions, such as (1→3) and (1→4) linkages, creating the branched galactosyl framework.
Additional fucosyltransferases catalyze α-L-fucosyl-(1→4) linkages, completing the branched fucosylation pattern.
Advantages : High regio- and stereospecificity, mild reaction conditions, and fewer side products.
Limitations : Requires availability and purification of specific enzymes, and GDP-fucose as sugar donor.
Enzymatic Reaction Scheme Example
| Step | Enzyme | Donor Substrate | Acceptor Substrate | Product Linkage Formed |
|---|---|---|---|---|
| 1 | β-1,4-galactosyltransferase | UDP-Galactose | N-acetylglucosaminyl core | β-D-galactosyl-(1→4)-GlcNAc |
| 2 | β-1,3-galactosyltransferase | UDP-Galactose | GlcNAc branch | β-D-galactosyl-(1→3)-GlcNAc |
| 3 | 4-galactosyl-N-acetylglucosaminide 3-α-L-fucosyltransferase (EC 2.4.1.152) | GDP-Fucose | Gal-GlcNAc branch | α-L-fucosyl-(1→3)-GlcNAc |
| 4 | α-L-fucosyltransferase (1→4) | GDP-Fucose | Gal-GlcNAc branch | α-L-fucosyl-(1→4)-GlcNAc |
This sequence is repeated and combined to build the branched structure.
Chemical Synthesis
Chemical synthesis of such complex oligosaccharides is challenging due to the need for:
- Regioselective protection/deprotection strategies of hydroxyl groups
- Stereoselective formation of glycosidic bonds
- Control of branching points
Glycosylation Reactions
- Glycosyl donors (such as trichloroacetimidates, thioglycosides) are coupled with acceptors under activation conditions (e.g., TMSOTf catalysis).
- Stereoselectivity is controlled by neighboring group participation and reaction conditions.
Assembly Strategy
- Linear assembly of the core β-D-galactosyl-(1→4)-D-glucose disaccharide.
- Stepwise addition of N-acetylglucosaminyl and galactosyl units.
- Final introduction of α-L-fucosyl residues at (1→3) and (1→4) positions.
Challenges : Lengthy synthetic routes, low overall yields, and complex purification.
Chemoenzymatic Synthesis
Combining chemical synthesis of core oligosaccharide fragments with enzymatic fucosylation offers a practical compromise:
- Chemical synthesis produces the branched galactosyl-N-acetylglucosaminyl core.
- Enzymatic fucosyltransferases introduce α-L-fucosyl residues regio- and stereospecifically.
This approach improves yield and reduces synthetic complexity.
Research Discoveries and Data
Enzyme Specificity and Kinetics
Structural Characterization
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: Functional groups can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Structural Characteristics
This compound is characterized by its branched structure, which includes multiple sugar residues such as fucose, galactose, and N-acetylglucosamine. Its molecular formula is with a molecular weight of approximately 1,202.5 g/mol. The structural complexity allows it to participate in various biological interactions and pathways.
Immunology
The compound is recognized as an important antigenic determinant. Its role in immune response modulation has been extensively studied:
- Antigen Recognition : It serves as a ligand for selectins, which are crucial for leukocyte trafficking during inflammation and immune responses. The presence of fucosylated structures enhances the binding affinity to selectins, facilitating cell adhesion and migration .
- Vaccine Development : Glycans like this compound are being investigated for their potential use in vaccine formulations. They can be used to enhance immunogenicity by mimicking pathogen-associated structures, thus eliciting a stronger immune response .
Cell Biology
The compound's structural features allow it to play significant roles in cellular interactions:
- Cell Adhesion : It contributes to the adhesion properties of cells through interactions with lectins and other glycan-binding proteins. This is particularly relevant in cancer metastasis where altered glycosylation patterns can influence tumor cell behavior .
- Signal Transduction : The glycan structure may participate in signaling pathways that regulate cell proliferation and differentiation, impacting developmental biology and tissue regeneration .
Biochemical Research
In biochemical studies, this compound is utilized for understanding glycosylation processes:
- Glycosyltransferase Activity : Research on enzymes such as 3-galactosyl-N-acetylglucosaminide 4-alpha-L-fucosyltransferase (EC 2.4.1.65) highlights its role in catalyzing the formation of complex glycans from simpler precursors, providing insights into glycan biosynthesis pathways .
- Metabolic Pathways : This compound is involved in various metabolic pathways related to glycosphingolipid biosynthesis and glycan structures, which are essential for maintaining cellular functions and homeostasis .
Case Study 1: Role in Cancer Metastasis
A study demonstrated that the expression of fucosylated glycans was significantly increased in metastatic cancer cells compared to non-metastatic counterparts. This alteration was linked to enhanced cell adhesion and migration capabilities, underscoring the importance of this compound in cancer biology.
Case Study 2: Vaccine Efficacy
Research involving conjugate vaccines incorporating this glycan showed improved immunogenicity in animal models. The study highlighted how the incorporation of fucosylated structures could enhance antibody responses against pathogens.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The glycosidic bonds are cleaved by glycosidases, releasing the sugar units that participate in various biochemical pathways. The acetylamino group may also play a role in modulating the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Acetyl-3'-O-alpha-L-fucopyranosyllactosamine
- Structure : Trisaccharide with Fucα(1->3) linked to Galβ(1->4)GlcNAc.
- Key Differences :
- Functional Relevance: Serves as a precursor for Lewis X (LeX) antigens, contrasting with the target compound’s unknown immunogenicity .
Benzyl 2-acetamido-2-deoxy-3-O-(2-O-methyl-beta-D-galactosyl)-beta-D-glucopyranoside
- Structure : Synthetic substrate for α(1->4)-L-fucosyltransferase.
- Key Differences :
alpha-L-Fucopyranosyl-(1→2)-beta-D-galactopyranosyl-(1→4)-D-glucopyranose (2'-FL)
- Structure : Linear trisaccharide with Fucα(1->2)Galβ(1->4)Glc.
- Key Differences :
- Enzymatic Synthesis : Produced via transfucosylation using α-L-fucosidases (e.g., from Lactobacillus casei), whereas the target compound likely requires sequential glycosyltransferases .
Enzymatic and Functional Comparisons
Binding and Hydrolysis Specificity
- The target compound’s α(1->4)-Fuc linkage is resistant to Streptomyces α(1->3/4)-fucosidase, unlike α(1->2)-Fuc in 2'-FL, which is hydrolyzed by Bifidobacterium enzymes .
Q & A
Q. What are the key challenges in synthesizing this complex oligosaccharide, and what protective group strategies are recommended?
Synthesis requires sequential glycosylation with precise stereochemical control. For example, methyl 2-O-benzyl-beta-D-galactopyranoside intermediates are critical for regioselective benzylation and subsequent deprotection . Protective groups like tert-butyldiphenylsilyl ethers and benzylidene acetals are used to block reactive hydroxyl groups during glycosylation steps. Post-synthesis, cleavage of benzyl and benzylidene groups via hydrogenolysis or acid hydrolysis is essential to yield the final structure .
Q. How can nuclear magnetic resonance (NMR) spectroscopy validate the branching and linkage patterns of this compound?
13C-NMR is indispensable for confirming glycosidic linkages. For instance, the anomeric carbon signals (δ 95–110 ppm) distinguish alpha (δ ~100–102 ppm) and beta (δ ~103–105 ppm) configurations. Branching patterns are identified via cross-peaks in 2D NMR (e.g., HSQC and NOESY), which map spatial correlations between adjacent residues .
Q. Which enzymes are involved in the biological synthesis or modification of this oligosaccharide?
Fucosyltransferases (e.g., GDP-L-fucose:glycoprotein α1→6-fucosyltransferase) and galactosyltransferases catalyze the addition of fucose and galactose residues, respectively, to N-acetylglucosamine cores in vivo. These enzymes require divalent cations (Mn²⁺ or Mg²⁺) and specific pH optima (6.5–7.5) for activity .
Q. What methodologies are used to assess its role in carbohydrate-protein interactions (e.g., lectin binding)?
Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinities (Kd values) between the oligosaccharide and lectins like DC-SIGN. Competitive inhibition assays using 4-nitrophenyl glycoside analogs (e.g., 4-nitrophenyl 2-O-(α-L-fucopyranosyl)-α-D-galactopyranoside) are also effective .
Advanced Research Questions
Q. How can conflicting data on enzymatic fucosylation efficiency be resolved in synthetic pathways?
Q. What computational tools are suitable for modeling its conformational dynamics in aqueous solutions?
Molecular dynamics (MD) simulations with force fields like GLYCAM06 or CHARMM36 predict flexibility and hydration patterns. Key parameters include torsional angles (Φ/Ψ) of glycosidic linkages and solvent-accessible surface area (SASA) calculations. Compare results with experimental data from small-angle X-ray scattering (SAXS) .
Q. How does the branching structure influence its resistance to enzymatic degradation in biological systems?
Branching (e.g., α-L-fucosyl-(1→3) vs. (1→4) linkages) sterically hinders glycosidase access. Test resistance by incubating the compound with α-L-fucosidases (e.g., from Bacteroides fragilis) and quantify residual substrate via HPAEC-PAD. LC-MS/MS identifies cleavage sites .
Q. What strategies optimize its synthesis for high-throughput glycan microarray applications?
Chemoenzymatic approaches using modular synthons (e.g., N-acetyllactosamine repeats) reduce step count. Automated solid-phase synthesis with photolabile linkers enables rapid oligomerization. Validate purity via LC-ESI-MS and functionalize with amine-reactive tags (e.g., NHS esters) for microarray immobilization .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported glycosyltransferase substrate specificities?
Variability stems from enzyme isoforms (e.g., FUT8 vs. FUT3) and assay conditions. Standardize assays using recombinantly expressed enzymes (e.g., His-tagged FUT8) and uniform substrates (e.g., N-acetyllactosamine). Cross-validate with structural data (X-ray crystallography) to map active-site residues .
Q. Why do NMR spectra of synthetic and native oligosaccharides sometimes differ?
Impurities (e.g., incomplete deprotection) or anomerization during synthesis alter spectra. Use orthogonal purification (size-exclusion + reverse-phase HPLC) and compare with natural isolates via 2D NMR. Anomeric configuration mismatches indicate stereochemical errors in glycosylation .
Methodological Recommendations
- Synthesis: Prioritize regioselective protection (e.g., benzylidene for 4,6-diols) and iterative glycosylation .
- Characterization: Combine NMR (linkage confirmation), MS (purity), and enzymatic digestion (sequence validation) .
- Functional Assays: Use glycan microarrays for high-throughput binding studies and SPR for kinetic profiling .
Future Research Directions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
